2,5-二氨基吡啶盐酸盐

描述

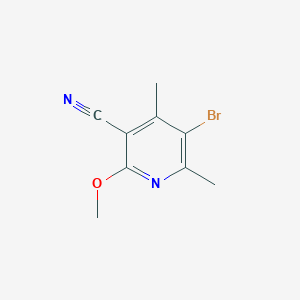

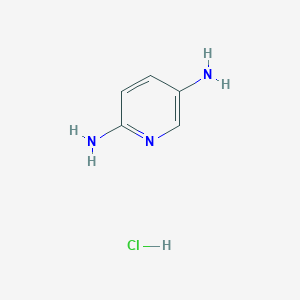

2,5-Diaminopyridine hydrochloride is a disubstituted pyridine . It is a light red powder that dissolves in water .

Synthesis Analysis

2,5-Diaminopyridine can be prepared by the reduction of 5-nitro-2-aminopyridine using 10% Pd/C . The synthesis of 2,5-Diaminopyridine dihydrochloride has been used in the preparation of organic-inorganic hybrid compounds .

Molecular Structure Analysis

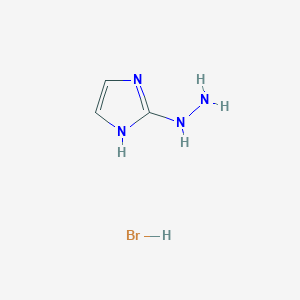

The empirical formula of 2,5-Diaminopyridine hydrochloride is C5H7N3·2HCl . Its molecular weight is 182.05 . The SMILES string representation is Cl[H].Cl[H].Nc1ccc(N)nc1 .

Chemical Reactions Analysis

2,5-Diaminopyridine dihydrochloride has been used in the synthesis of organic-inorganic hybrid compounds . It has also been used in the preparation of organo-soluble polyimides by reacting with different dianhydride monomers .

Physical and Chemical Properties Analysis

2,5-Diaminopyridine hydrochloride is a solid . Its melting point is 264 °C (dec.) . No data was found on its boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, or molar volume .

科学研究应用

有机-无机杂化化合物的合成

2,5-二氨基吡啶盐酸盐被用于有机-无机杂化化合物的合成。 一个例子是创建(C5H9N3)ZnCl4.H2O,这是一种2-氨基-5-铵基吡啶基化合物 .

聚酰亚胺的制备

该化合物也可用于与不同的二酐单体反应,制备有机溶解性聚酰亚胺。 这些聚酰亚胺很重要,因为它们是用于创建新型聚酰亚胺-二氧化硅复合材料的前体 .

作用机制

Target of Action

The primary target of 2,5-Diaminopyridine hydrochloride, also known as Amifampridine, is the presynaptic voltage-gated potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, particularly acetylcholine, at the neuromuscular junction .

Mode of Action

Amifampridine selectively blocks these presynaptic fast voltage-gated potassium channels . This blockade prolongs the cell membrane depolarization and action potential, leading to an increase in calcium transport into the nerve endings . The increased calcium concentration triggers the release of more acetylcholine into the synaptic cleft .

Biochemical Pathways

The increased release of acetylcholine enhances neuromuscular transmission . This is particularly beneficial in conditions like Lambert-Eaton myasthenic syndrome (LEMS), where the release of acetylcholine is impaired due to autoantibodies against presynaptic P/Q-type voltage-gated calcium channels .

Pharmacokinetics

Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . The overall clearance of Amifampridine is both metabolic and renal . It was demonstrated in clinical studies involving healthy volunteers that the pharmacokinetics and systemic exposure to amifampridine is affected by the genetic differences in N-acetyl-transferase (NAT) enzymes (acetylator phenotype) and NAT2 genotype, which is subject to genetic variation .

Result of Action

The increased acetylcholine release at the neuromuscular junction leads to improved muscle strength and reduced muscle weakness, which are common symptoms in conditions like LEMS .

Action Environment

The action, efficacy, and stability of 2,5-Diaminopyridine hydrochloride can be influenced by various environmental factors. For instance, genetic variations in NAT enzymes can affect the drug’s metabolism and systemic exposure . Additionally, the drug should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

安全和危害

属性

IUPAC Name |

pyridine-2,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-1-2-5(7)8-3-4;/h1-3H,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEVJZIFDUIMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-35-3 | |

| Record name | 2,5-Pyridinediamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26878-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。